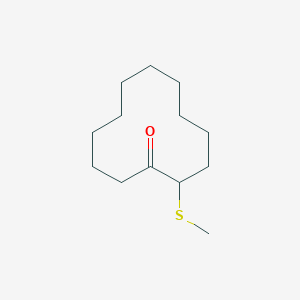

2-(Methylsulfanyl)cyclododecan-1-one

Description

2-(Methylsulfanyl)cyclododecan-1-one is a cyclic ketone derivative featuring a 12-membered alicyclic ring substituted with a methylsulfanyl (SCH₃) group at the 2-position. The compound’s structure combines the steric bulk of the cyclododecanone backbone with the electron-donating and polarizable sulfur atom, which influences its reactivity and physical properties. The methylsulfanyl group is known to participate in sulfur-mediated interactions, such as hydrogen bonding and nucleophilic substitutions, which may differentiate it from non-sulfur-containing cyclododecanones .

Properties

CAS No. |

52190-38-2 |

|---|---|

Molecular Formula |

C13H24OS |

Molecular Weight |

228.40 g/mol |

IUPAC Name |

2-methylsulfanylcyclododecan-1-one |

InChI |

InChI=1S/C13H24OS/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |

InChI Key |

MHLIPKJQDHTIQD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1CCCCCCCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)cyclododecan-1-one typically involves the cyclization of linear precursors. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane.

Industrial Production Methods

Industrial production of cyclododecanone, a precursor to 2-(Methylsulfanyl)cyclododecan-1-one, involves the oxidation of cyclododecane. This process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclododecan-1-one undergoes several types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the cyclododecanone ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclododecanones depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)cyclododecan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, including lubricants and surfactants

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclododecan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s cyclic structure allows it to fit into specific binding sites, affecting the function of biological molecules. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The methylsulfanyl group’s electronic and steric effects are critical in differentiating 2-(Methylsulfanyl)cyclododecan-1-one from related compounds:

- Ethyl 2-[2-(Methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano-thieno[2,3-d]pyrimidin-3-yl]acetate (): This annulated pyrimidine derivative contains a methylsulfanyl group that facilitates cyclocondensation reactions with binucleophiles. Compared to the cyclododecanone derivative, its fused-ring system enhances rigidity, reducing conformational flexibility but increasing electrophilicity at the carbonyl group. The sulfur atom also stabilizes transition states via resonance, a feature shared with 2-(Methylsulfanyl)cyclododecan-1-one .

- (E)-1-[2-(Methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinylidene}(nitro)methyl) (): This aromatic compound exhibits intramolecular N–H···N and N–H···S interactions due to the methylsulfanyl substituents. The planar phenyl rings contrast sharply with the non-planar cyclododecanone backbone, leading to divergent crystal packing and solubility profiles. The torsional angles (7.47° and 72.07°) highlight steric effects absent in the alicyclic system .

Physical and Structural Properties

Key differences in molecular conformation and intermolecular interactions:

Research Findings and Implications

- Synthetic Utility: The methylsulfanyl group in cyclododecanone derivatives may enhance reactivity in cyclocondensation reactions, analogous to its role in pyrimidine synthesis ().

- Conformational Flexibility: The cyclododecanone ring’s larger size compared to aromatic or fused-ring systems () introduces greater conformational mobility, which could be advantageous in designing flexible ligands or supramolecular assemblies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.